Enhanced Lipophilicity: A Clear Driver for Membrane Permeability vs. Secondary Amide Analogs
As a tertiary amide, N-tert-butyl-N-ethylacetamide lacks a hydrogen bond donor, a key feature differentiating it from secondary amides like N-ethylacetamide and N-tert-butylacetamide. This results in a substantially higher predicted partition coefficient, indicating a greater affinity for lipid environments and enhanced membrane permeability, a critical factor in early-stage drug discovery [1].
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | 1.1 |
| Comparator Or Baseline | N-ethylacetamide: -0.116 |
| Quantified Difference | An increase of 1.216 log units, which corresponds to a >16-fold higher predicted concentration in octanol vs. water. |
| Conditions | Computed property; XLogP3 for target [1] vs. calculated Log P for comparator [2]. |
Why This Matters
Higher lipophilicity is a primary driver of passive membrane permeability, a crucial parameter in selecting compounds for cellular assays and lead optimization.
- [1] Kuujia.com. (n.d.). Cas no 119152-94-2 (N-tert-butyl-N-ethylacetamide). Retrieved from https://www.kuujia.com/cas-119152-94-2.html View Source
- [2] SpringerMaterials. (n.d.). N-ethylacetamide. Retrieved from https://materials.springer.com/ View Source
